HDAC6 Isoform Potency and Selectivity vs. HDAC1 for 921788-62-7
In a fluorescence-based HDAC enzymatic assay conducted at pH 8.0, N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide inhibited HDAC6 with an IC50 of 35 nM, while its inhibition of HDAC1 was significantly weaker (IC50 = 13,200 nM) [1]. This represents a >370-fold selectivity for HDAC6 over HDAC1. In contrast, the closely related patent analog from the same series, Compound 4, is a potent inhibitor of both HDAC1 (IC50 = 5,830 nM) and HDAC6 (IC50 = 1.46 nM), exhibiting a different selectivity profile that prioritizes pan-class I/IIb activity over the HDAC6-specific bias seen with the target compound [1].
| Evidence Dimension | Inhibitory Potency (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | HDAC1 IC50 = 13,200 nM; HDAC6 IC50 = 35 nM |
| Comparator Or Baseline | Compound 4 from US9249087 (HDAC1 IC50 = 5,830 nM; HDAC6 IC50 = 1.46 nM) |
| Quantified Difference | Target compound shows a >370-fold selectivity for HDAC6 over HDAC1. While both inhibit HDAC6, the target compound exhibits a larger selectivity window against the class I HDAC1 isoform. |
| Conditions | Fluorescence-based assay using an acetylated lysine side chain substrate at pH 8.0 [1] |
Why This Matters
A larger selectivity window against HDAC1 is critical for applications where class I HDAC inhibition drives unwanted cytotoxicity, making this compound a superior choice for studying HDAC6-specific biology.
- [1] BindingDB. (2023). Entry for BDBM218167 (US9249087, 10). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=218167 View Source
